An In-depth Technical Guide to 3-([1,1'-Biphenyl]-2-yloxy)piperidine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 3-([1,1'-Biphenyl]-2-yloxy)piperidine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-([1,1'-Biphenyl]-2-yloxy)piperidine, a molecule of interest in medicinal chemistry due to its combination of the privileged piperidine scaffold and the versatile biphenyl moiety. While specific experimental data for this compound is not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes information from structurally related compounds to provide a robust predictive profile and practical experimental guidance. We will delve into its chemical structure, predicted physicochemical properties, plausible synthetic routes, potential pharmacological activities, and appropriate analytical methodologies for its characterization.
Introduction: The Convergence of Two Privileged Scaffolds
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural alkaloids, valued for its ability to confer desirable pharmacokinetic properties and to serve as a versatile scaffold for three-dimensional molecular design.[1][2][3] Similarly, the biphenyl group is a key component in many biologically active compounds, often contributing to receptor affinity and metabolic stability through its rigid, aromatic nature.[3] The combination of these two pharmacophores in 3-([1,1'-Biphenyl]-2-yloxy)piperidine suggests a molecule with potential for significant biological activity, likely within the central nervous system or as an antagonist for various receptors.[4][5]
This guide will serve as a foundational resource for researchers embarking on the synthesis and investigation of this novel compound, providing both theoretical grounding and practical, actionable protocols.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 3-([1,1'-Biphenyl]-2-yloxy)piperidine consists of a piperidine ring substituted at the 3-position with a biphenyl-2-yloxy group.
Molecular Structure:
Caption: Chemical structure of 3-([1,1'-Biphenyl]-2-yloxy)piperidine.
Physicochemical Data Summary:
The following table presents predicted physicochemical properties for 3-([1,1'-Biphenyl]-2-yloxy)piperidine. These values are estimated based on computational models and data from structurally similar compounds, providing a valuable starting point for experimental design.
| Property | Predicted Value | Notes and Rationale |
| Molecular Formula | C₁₇H₁₉NO | Based on the chemical structure. |
| Molecular Weight | 265.34 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Inferred from similar aromatic piperidine derivatives. |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Boiling Point | Not available | Likely to be high due to the molecular weight and aromatic nature. |
| Solubility | Soluble in organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Alcohols). Low solubility in water. | The biphenyl group confers significant lipophilicity. The piperidine nitrogen provides some polarity and potential for salt formation to enhance aqueous solubility.[6] |
| Predicted logP | ~3.5 - 4.5 | The high logP value indicates significant lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |
| pKa (of the conjugate acid) | ~9.0 - 10.0 | The basicity of the piperidine nitrogen is expected to be slightly reduced due to the electron-withdrawing effect of the aryloxy group, but still in the typical range for secondary amines.[2] |
Synthesis and Purification
The synthesis of 3-([1,1'-Biphenyl]-2-yloxy)piperidine can be approached through several established synthetic strategies for forming ether linkages and constructing substituted piperidine rings. A plausible and efficient route involves the Williamson ether synthesis.
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for 3-([1,1'-Biphenyl]-2-yloxy)piperidine.
Experimental Protocol: Williamson Ether Synthesis
This protocol outlines a general procedure. Optimization of reaction conditions (temperature, time, and stoichiometry) may be necessary.
Step 1: N-Protection of 3-Hydroxypiperidine
-
Rationale: The secondary amine of piperidine is nucleophilic and can compete in the subsequent ether synthesis. Protection, for example with a Boc (tert-butyloxycarbonyl) group, is crucial for regioselectivity.
-
Procedure:
-
Dissolve 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine or sodium bicarbonate (1.2 eq).
-
Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup and purify the N-Boc-3-hydroxypiperidine by column chromatography.
-
Step 2: Williamson Ether Synthesis
-
Rationale: This classic Sₙ2 reaction forms the ether linkage between the protected 3-hydroxypiperidine and 2-phenylphenol. A strong base is required to deprotonate the phenol.
-
Procedure:
-
In an inert atmosphere (e.g., under nitrogen or argon), dissolve 2-phenylphenol (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C to form the phenoxide.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add a solution of N-Boc-3-hydroxypiperidine, activated as a leaving group (e.g., as a tosylate or mesylate, or directly using Mitsunobu conditions), or alternatively, add a suitable 3-halopiperidine derivative. For the purpose of this guide, we will consider the reaction with a tosylated derivative. Add the tosylated N-Boc-3-hydroxypiperidine (1.1 eq) to the phenoxide solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.
-
Purify the resulting N-Boc-3-([1,1'-biphenyl]-2-yloxy)piperidine by column chromatography.
-
Step 3: Deprotection of the Piperidine Nitrogen
-
Rationale: The final step is the removal of the protecting group to yield the target secondary amine. The choice of deprotection agent depends on the protecting group used.
-
Procedure (for Boc deprotection):
-
Dissolve the N-Boc protected intermediate in a suitable solvent like DCM or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
Neutralize the resulting salt with a base (e.g., saturated sodium bicarbonate solution) and extract the free base into an organic solvent.
-
Purify the final product, 3-([1,1'-Biphenyl]-2-yloxy)piperidine, by column chromatography or crystallization.
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Potential Pharmacological Profile and Mechanism of Action
The pharmacological activity of 3-([1,1'-Biphenyl]-2-yloxy)piperidine has not been explicitly reported. However, based on its structural components, we can hypothesize potential biological targets. Many piperidine-containing compounds are known to interact with central nervous system (CNS) receptors.[3][4] Specifically, arylpiperidine derivatives have been investigated as ligands for serotonin, dopamine, and opioid receptors.
Hypothesized Biological Targets and Rationale:
-
Serotonin (5-HT) Receptors: The arylpiperidine motif is a common feature in ligands for various 5-HT receptor subtypes. For example, compounds with a biphenylpiperazine moiety (structurally related to the target) have shown high affinity for 5-HT₁A and 5-HT₇ receptors.[1]
-
Dopamine (D) Receptors: Arylpiperidines are also known to interact with dopamine receptors, particularly the D₂ subtype.[7]
-
NMDA Receptors: Certain piperazine-dicarboxylic acid derivatives containing a biphenyl group have been shown to act as NMDA receptor antagonists.[5] While the target molecule has a different core, the presence of the biphenyl moiety could confer some affinity.
Proposed Screening Cascade:
Caption: A logical workflow for the pharmacological evaluation of the target compound.
Analytical Characterization
The identity and purity of synthesized 3-([1,1'-Biphenyl]-2-yloxy)piperidine should be confirmed using a combination of analytical techniques.
Standard Analytical Workflow:
-
High-Performance Liquid Chromatography (HPLC): A primary technique for assessing purity. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point. Detection can be achieved using a UV detector, likely at a wavelength around 254 nm due to the aromatic rings.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) would be an appropriate method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra will show characteristic signals for the piperidine ring protons and carbons, as well as the aromatic protons and carbons of the biphenyl group.
-
Infrared (IR) Spectroscopy: To identify functional groups, such as the C-O-C ether linkage and the N-H bond of the secondary amine.
Example HPLC Method Development (Starting Point)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a high percentage of A and gradually increase B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Conclusion
3-([1,1'-Biphenyl]-2-yloxy)piperidine represents a novel chemical entity with significant potential for biological activity, stemming from the strategic combination of the piperidine and biphenyl scaffolds. This technical guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and pharmacological evaluation. The proposed synthetic route via Williamson ether synthesis is robust and adaptable, and the outlined analytical and pharmacological screening strategies offer a clear path for researchers to explore the therapeutic potential of this promising molecule. As with any novel compound, careful experimental design and optimization will be key to unlocking its full potential.
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